2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring. The presence of a methoxy group at the 4-position of the phenyl ring and methyl groups at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine core contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-methoxychalcone.
Cyclization: The chalcone undergoes cyclization with guanidine hydrochloride under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Methylation: The final step involves the methylation of the pyrazolo[1,5-a]pyrimidine core at the 5 and 7 positions using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any carbonyl groups present in the compound.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydroxyl groups.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
2-phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine: Lacks the methoxy group, which may result in different biological activities.
2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine: Contains a chlorine substituent instead of a methoxy group, potentially altering its chemical reactivity and biological properties.
2-(4-nitrophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine: The presence of a nitro group can significantly impact its electronic properties and reactivity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-8-11(2)18-15(16-10)9-14(17-18)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJGBTXOHJQXLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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